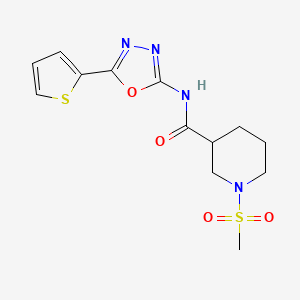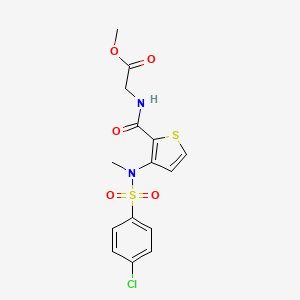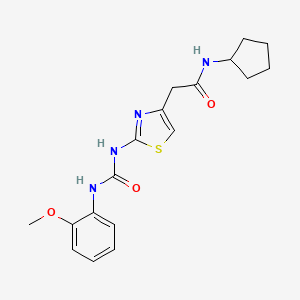
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2138337-19-4 . It has a molecular weight of 196.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride” is1S/C6H9N3.2ClH/c1-5(7)6-8-3-2-4-9-6;;/h2-5H,7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Novel (S)-1-(heteroaryl)ethan-1-amines, including (S)-1-(pyrimidin-4-yl) and regioisomeric (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines, were synthesized from (S)-N-Boc-alanine-derived ynone. These compounds were identified as potential for further pharmacological exploration (Svete et al., 2015).
Medicinal Chemistry and Drug Discovery
- A derivative of 1-(Pyrimidin-2-yl)ethan-1-amine was identified as a potent receptor-interacting protein kinase 1 (RIPK1) inhibitor, showing significant activity in a tumor metastasis model. This indicates its potential use in cancer therapy (Li et al., 2018).
Inhibition of Enzymes
- Certain derivatives, such as (1-methylpiperazine) and (1-ethylpiperazine) derived from 1-(Pyrimidin-2-yl)ethan-1-amine, demonstrated effective inhibition of 15-lipoxygenase (15-LO), an enzyme involved in inflammatory responses (Asghari et al., 2016).
Antioxidant Properties
- Bis(2-(pyrimidin-2-yl)ethoxy)alkanes, related to 1-(Pyrimidin-2-yl)ethan-1-amine, showed promising antioxidant activity, suggesting their potential in combating oxidative stress-related diseases (Rani et al., 2012).
Antibacterial Activity
- Some derivatives exhibited notable antibacterial properties, indicating their potential application in developing new antimicrobial agents (Merugu et al., 2010).
Corrosion Inhibition
- Certain pyrimidinic Schiff bases, including derivatives of 1-(Pyrimidin-2-yl)ethan-1-amine, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests applications in industrial maintenance and protection (Ashassi-Sorkhabi et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(7)6-8-3-2-4-9-6;;/h2-5H,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGJAYPTCOVICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride | |
CAS RN |
2138337-19-4 |
Source


|
| Record name | 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2770757.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)
![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)
![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)

